4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one
Description
4-Hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one is a cyclopentadienone derivative featuring a conjugated dienone core with hydroxyl, methoxy, and (E)-3-phenylpropenoyl substituents. The cyclopentadienone ring (five-membered) distinguishes it from larger cyclohexadienone analogs, influencing planarity, conjugation, and steric interactions. While direct biological data for this compound is absent in the provided evidence, its structural similarity to bioactive dienones suggests possible antimicrobial or enzyme-inhibitory properties .
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H14O5/c1-20-15-13(18)12(14(19)16(15)21-2)11(17)9-8-10-6-4-3-5-7-10/h3-9,18H,1-2H3/b9-8+ |
InChI Key |
BACYSGZEZYMOBO-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=C(C(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Linderone can be synthesized through several synthetic routes. One common method involves the use of cyclopentenedione intermediates. The preparation of the key precursor, methyllinderone, is a necessary step in the synthesis of linderone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of linderone primarily involves the extraction and purification from the plant Lindera erythrocarpa. High-performance liquid chromatography (HPLC) is commonly used to isolate and quantify linderone from plant extracts . The stems of Lindera erythrocarpa are particularly rich in linderone, making them a preferred source for industrial extraction .
Chemical Reactions Analysis
Types of Reactions
Linderone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving linderone include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of linderone depend on the type of reaction. For example, oxidation of linderone can lead to the formation of more oxidized derivatives, which may exhibit different biological activities. Similarly, reduction reactions can yield reduced forms of linderone with potentially enhanced therapeutic properties.
Scientific Research Applications
Linderone has a wide range of scientific research applications:
Mechanism of Action
Linderone exerts its effects through several molecular pathways. It inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-6 . Additionally, linderone activates the nuclear factor E2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 . These mechanisms collectively contribute to the compound’s anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules:
Key Observations
Core Structure Differences
- Cyclopentadienone vs. Cyclohexadienone: The smaller five-membered ring in the target compound increases ring strain but enhances conjugation efficiency compared to six-membered analogs like Desmosdumotin C. This may alter binding affinity to biological targets .
- Dihydrochalcone vs. Dienone: Aurentiacin A’s chalcone backbone lacks the dienone system, reducing electrophilicity but maintaining antimicrobial activity through phenolic groups .
Substituent Effects
- Hydroxy/Methoxy Groups: The target compound’s 4-OH and 2,3-OCH₃ groups balance hydrophilicity and lipophilicity (logP ~2–3 estimated).
- Halogenation : Fluorinated analogs () exhibit enhanced metabolic stability and electron-withdrawing effects, which could modulate reactivity in redox-active environments .
- Nitro Groups : The nitro-substituted compound () likely has higher electrophilicity, favoring interactions with nucleophilic residues in enzymes .
Physicochemical and Crystallographic Insights
Solubility and Lipophilicity
- The target compound’s moderate polarity (2 methoxy, 1 hydroxyl) suggests aqueous solubility ~10–50 µM, lower than hydroxyl-rich analogs like Aurentiacin A but higher than halogenated derivatives .
- Crystallographic data for analogs (e.g., ) reveals that aromatic substituents promote π-stacking, while nitro groups induce dense packing via dipole interactions .
Stability and Reactivity
- The cyclopentadienone core is prone to nucleophilic attack at the carbonyl positions, a reactivity mitigated in Desmosdumotin C by methyl groups .
- The (E)-propenoyl group’s conjugation stabilizes the molecule, reducing isomerization compared to (Z)-configured analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
